molecular formula C13H19N7O2S3 B2476795 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 886941-32-8

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2476795
M. Wt: 401.52
InChI Key: ZSQUBMKAGZCCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H19N7O2S3 and its molecular weight is 401.52. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol, which is synthesized from 2-amino-5-tert-butyl-1,3,4-thiadiazole and thiophosgene. The second intermediate is 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid, which is synthesized from ethylamine and carbon disulfide. These two intermediates are then coupled together using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Starting Materials
2-amino-5-tert-butyl-1,3,4-thiadiazole, 1 equivalent,
thiophosgene, 1.2 equivalents,
ethylamine, 1 equivalent,
carbon disulfide, 1.2 equivalents,
N,N'-dicyclohexylcarbodiimide (DCC), 1.2 equivalents,
4-dimethylaminopyridine (DMAP), catalytic amount,

Reaction
Synthesis of 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol, 2-amino-5-tert-butyl-1,3,4-thiadiazole, 1 equivalent, thiophosgene, 1.2 equivalents, anhydrous tetrahydrofuran (THF), as solvent, room temperature, overnight, 80%.
Synthesis of 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid, ethylamine, 1 equivalent, carbon disulfide, 1.2 equivalents, anhydrous ethanol, as solvent, sodium hydroxide, catalytic amount, reflux, 4 hours, 85%.
Coupling of the two intermediates to form the final product, 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol, 1 equivalent, 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid, 1 equivalent, N,N'-dicyclohexylcarbodiimide (DCC), 1.2 equivalents, 4-dimethylaminopyridine (DMAP), catalytic amount, anhydrous dichloromethane (DCM), as solvent, room temperature, overnight, 70%.

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2S3/c1-5-8-17-18-10(24-8)14-7(21)6-23-12-20-19-11(25-12)15-9(22)16-13(2,3)4/h5-6H2,1-4H3,(H,14,18,21)(H2,15,16,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQUBMKAGZCCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.